molecular formula C7H10ClN3O B13313924 5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine

5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine

Cat. No.: B13313924
M. Wt: 187.63 g/mol
InChI Key: RYOHQMKBAACUGI-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a chloro group at the 5-position and a methoxyethyl group at the N-position of the pyrazine ring.

Chemical Reactions Analysis

5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

5-Chloro-N-(2-methoxyethyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:

  • 5-Bromo-6-chloro-pyrazin-2-amine
  • 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrazin-3-amine hydrochloride
  • Cyclopentyl-[2-(4-diethylamino-phenyl)-imidazo[1,2-a]pyrazin-3-yl]-amine

These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of the chloro and methoxyethyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

5-chloro-N-(2-methoxyethyl)pyrazin-2-amine

InChI

InChI=1S/C7H10ClN3O/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11)

InChI Key

RYOHQMKBAACUGI-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CN=C(C=N1)Cl

Origin of Product

United States

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